molecular formula C20H13NO B13794215 2-(Benzylideneamino)fluoren-9-one CAS No. 5454-42-2

2-(Benzylideneamino)fluoren-9-one

Cat. No.: B13794215
CAS No.: 5454-42-2
M. Wt: 283.3 g/mol
InChI Key: ZHPAQUWLEXUPEW-UHFFFAOYSA-N
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Description

2-(Benzylideneamino)fluoren-9-one is a Schiff base compound derived from the condensation of benzaldehyde and 9-fluorenone It is known for its unique structural properties, which include a fluorenone core and a benzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylideneamino)fluoren-9-one typically involves the condensation reaction between benzaldehyde and 9-fluorenone. The reaction is usually carried out in the presence of a catalyst such as p-toluene sulfonic acid in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylideneamino)fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The benzylideneamino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Fluorenone oxides.

    Reduction: Fluorenylamines.

    Substitution: Various substituted fluorenone derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylideneamino)fluoren-9-one involves its interaction with biological targets through its Schiff base moiety. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzylideneamino)fluorene
  • 2-(Cinnamylideneamino)fluorene
  • 2-(4-(Dimethylamino)benzylideneamino)fluorene
  • 4-(Benzylideneamino)benzenesulfonamide
  • 2,2’-Bis(benzylideneamino)biphenyl

Uniqueness

2-(Benzylideneamino)fluoren-9-one is unique due to its specific structural features, which include the fluorenone core and the benzylideneamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5454-42-2

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

2-(benzylideneamino)fluoren-9-one

InChI

InChI=1S/C20H13NO/c22-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)20)21-13-14-6-2-1-3-7-14/h1-13H

InChI Key

ZHPAQUWLEXUPEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O

Origin of Product

United States

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